[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate
Description
This compound features a benzofuran-oxazole heterocyclic core linked to a 2-(4-fluorophenoxy)acetate ester group. The 4-fluorophenoxy group enhances lipophilicity, which may influence bioavailability and membrane permeability. The ester functional group suggests susceptibility to hydrolysis, a key consideration for stability and metabolic pathways.
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO5/c21-14-5-7-16(8-6-14)24-12-20(23)25-11-15-10-19(27-22-15)18-9-13-3-1-2-4-17(13)26-18/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETKZJBAVLKSSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring through cyclization reactions. Subsequent steps involve the introduction of the oxazole ring and the fluorophenoxy acetate group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anti-inflammatory and Analgesic Activity
Research indicates that compounds similar to [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of benzofuran and oxazole can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. The incorporation of a fluorophenoxy group enhances the compound's potency against COX-II, leading to reduced inflammation and pain relief in experimental models .
Case Study : In a study published in ACS Omega, a series of benzophenone analogues were synthesized and tested for their anti-inflammatory effects. Among these, compounds with similar structural motifs to [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate demonstrated up to 60% inhibition of COX-II at specific concentrations .
Cancer Research
The compound's potential in oncology is also noteworthy. The structural features of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate suggest it may interact with various molecular targets involved in cancer progression.
Summary of Applications
Mechanism of Action
The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within the cell. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Quinoxyfen (5,7-Dichloro-4-(4-fluorophenoxy)quinoline)
- Core Structure: Quinoline derivative with a 4-fluorophenoxy substituent.
- Key Differences: Replaces the benzofuran-oxazole core with a chlorinated quinoline system.
- Properties: Higher predicted logP (4.2) due to chlorine atoms and planar quinoline structure, enhancing lipid solubility.
- Application : Widely used as a fungicide, targeting sterol biosynthesis in fungi .
N-(3-Acetylphenyl)-2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide (CAS 1105219-08-6)
- Core Structure : Shares the benzofuran-oxazole core but substitutes the ester with an acetamide group.
- Key Differences : The amide group improves hydrolytic stability compared to the ester in the target compound.
- Properties : Lower logP (2.8) due to reduced lipophilicity from the polar amide group. Biological activity remains uncharacterized in available literature .
Piperonyl Butoxide (5-((2-(2-Butoxyethoxy)ethoxy)methyl)-6-propyl-1,3-benzodioxole)
- Core Structure : Benzodioxole with polyether chains.
- Key Differences: Lacks heteroaromatic oxazole or fluorophenoxy groups.
- Application : Synergist in pesticides, enhancing potency of pyrethrins via cytochrome P450 inhibition .
Biological Activity
The compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate represents a unique structure that combines a benzofuran moiety with an oxazole ring and a phenoxyacetate group. This configuration suggests potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer research.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
This compound features:
- A benzofuran ring, known for its diverse biological activities.
- An oxazole ring, which is often associated with various pharmacological effects.
- A phenoxyacetate group that may enhance solubility and bioavailability.
Biological Activity Overview
Research indicates that compounds containing benzofuran and oxazole derivatives exhibit a range of biological activities. The following sections detail specific findings related to the biological activity of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate.
Antimicrobial Activity
Benzofuran derivatives have shown significant antimicrobial properties. For instance:
- Compounds similar to [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate have been tested against various bacterial strains, demonstrating Minimum Inhibitory Concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and Bacillus mycoides respectively .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.0048 |
| Compound B | Bacillus mycoides | 0.0195 |
Anti-inflammatory Activity
Research has shown that benzofuran derivatives can significantly reduce inflammatory markers:
- A study reported that certain benzofuran compounds reduced tumor necrosis factor (TNF), interleukin 1 (IL-1), and IL-8 levels by up to 98% . This suggests that [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate may also exert similar effects.
Anticancer Properties
The anticancer potential of benzofuran derivatives has been explored in various studies:
- Compounds with similar structural attributes have been evaluated for cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal carcinoma). These studies indicated that the presence of specific functional groups significantly enhances cytotoxic activity .
The biological activity of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate is likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial cell wall synthesis.
- Receptor Modulation : It may interact with receptors that regulate cellular growth and apoptosis.
Case Studies
Several case studies have investigated the biological effects of benzofuran derivatives:
- Study on Anti-inflammatory Effects : A compound structurally similar to [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate demonstrated potent inhibition of COX enzymes, leading to reduced inflammation in murine models.
- Antimicrobial Efficacy : Another study highlighted the effectiveness of a related compound against multi-drug resistant strains of bacteria, indicating its potential as a novel antimicrobial agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate?
- Methodology : The synthesis of benzofuran-isoxazole hybrids typically involves multi-step protocols. For example, benzofuran intermediates can be synthesized via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds. The isoxazole ring is often constructed via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. The final esterification step may employ coupling agents like DCC/DMAP or Mitsunobu conditions to link the 4-fluorophenoxyacetate moiety. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical to isolate the target compound .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to verify aromatic protons (benzofuran and isoxazole rings) and ester linkages.
- HRMS : High-resolution mass spectrometry to confirm molecular weight (exact mass: ~363.1365 g/mol, as inferred from analogous compounds) .
- FTIR : Peaks at ~1740 cm (ester C=O) and ~1250 cm (C-O-C) validate functional groups.
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodology : Screen for antimicrobial activity using broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi. For anticancer activity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) are essential. Note that the fluorophenoxy group may enhance membrane permeability .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and intermolecular interactions. For example, hydrogen bonding between the ester carbonyl and nearby aromatic protons can stabilize the crystal lattice. ORTEP-3 can visualize thermal ellipsoids and validate planarity of the benzofuran-isoxazole system .
Q. What strategies mitigate conflicting data in stability studies under oxidative conditions?
- Methodology : Perform forced degradation studies using Fenton’s reagent (Fe/HO) to simulate oxidative stress. Monitor degradation via HPLC-MS. Conflicting results (e.g., varying half-lives) may arise from trace metal contaminants; use chelating agents (EDTA) to standardize conditions. Identify degradation products (e.g., 4-fluorophenol derivatives) and correlate with computational predictions (DFT) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodology :
- Modifications : Replace the 4-fluorophenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess effects on potency.
- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like cyclooxygenase-2 (COX-2) or bacterial topoisomerases.
- Data validation : Compare synthetic analogs’ IC values in bioassays to prioritize lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
